5-Amino-pyrimidine-2-carboxylic acid hydrochloride
Description
5-Amino-pyrimidine-2-carboxylic acid hydrochloride is a pyrimidine derivative featuring an amino group at position 5 and a carboxylic acid group at position 2, with a hydrochloride counterion enhancing its solubility and stability. Its structural features enable hydrogen bonding and metal coordination, making it versatile for molecular interactions .
Properties
IUPAC Name |
5-aminopyrimidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-7-4(5(9)10)8-2-3;/h1-2H,6H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRBPHYQJREAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-83-4 | |
| Record name | 2-Pyrimidinecarboxylic acid, 5-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Guanidine Salt Cyclization with Halogenated Intermediates
A widely adopted method involves cyclizing halogenated precursors with guanidine salts. As demonstrated in patent CN110655491A, ethyl 2-aminopyrimidine-5-carboxylate is synthesized via a four-step process:
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Halogenation of 2-Methyl Acrylate : Substitution and addition reactions with halogenating agents (e.g., Cl₂, N-bromosuccinimide) yield 2,3,3-trihalo-2-halomethylpropionate.
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Cyclization with Guanidine Nitrate : The halogenated intermediate reacts with guanidine nitrate in ethanol under basic conditions (K₂CO₃) to form the pyrimidine ring.
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Ester Hydrolysis : The ethyl ester undergoes saponification with NaOH to produce the carboxylic acid.
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Hydrochloride Salt Formation : Treatment with HCl in dichloromethane yields the final product.
Optimization Insights :
Direct Amination of 5-Halo-pyrimidine-2-carbonitriles
Patent CN103880757A describes a route applicable to amino-pyrimidine synthesis:
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Synthesis of 5-Benzyloxy-2-cyanopyrimidine : 5-Bromo-2-cyanopyrimidine reacts with phenylcarbinol in toluene using Cs₂CO₃ and CuI/1,10-phenanthroline (yield: 90%).
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Nitrile Hydrolysis : Alkaline hydrolysis (NaOH, 100°C) converts the nitrile to carboxylic acid.
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Amination and Salt Formation : The 5-benzyloxy group is replaced with NH₂ via catalytic hydrogenation, followed by HCl treatment.
Challenges :
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Benzyloxy deprotection requires harsh conditions (e.g., H₂/Pd-C), risking decarboxylation.
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Column chromatography is needed for intermediate purification, complicating scale-up.
Hydrolysis of 2-Cyanopyrimidine Derivatives
Nitrile-to-Carboxylic Acid Conversion
A streamlined approach involves hydrolyzing 5-amino-pyrimidine-2-carbonitrile:
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Synthesis of 5-Amino-pyrimidine-2-carbonitrile : Achieved via Pd-catalyzed amination of 5-bromo-pyrimidine-2-carbonitrile with ammonia.
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Acidic Hydrolysis : Heating with HCl (6 M) at reflux converts the nitrile to carboxylic acid, simultaneously forming the hydrochloride salt.
Advantages :
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Single-step hydrolysis avoids intermediate isolation.
Comparative Analysis of Synthetic Methods
Industrial Applicability :
Chemical Reactions Analysis
Types of Reactions
5-Amino-pyrimidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Key Synthesis Techniques:
- Reductive Alkylation: This involves the use of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis, yielding various substituted derivatives with potential antihypertensive properties .
- Nucleophilic Displacement: A specific method for synthesizing derivatives involves the nucleophilic displacement of nitrite from methyl 5-nitro-2-pyridinecarboxylate .
Biological Activities
5-Amino-pyrimidine-2-carboxylic acid hydrochloride has been studied for its pharmacological properties, particularly its antihypertensive effects. Research indicates that derivatives of this compound exhibit significant activity against hypertension in animal models.
Antihypertensive Activity:
- In studies involving spontaneously hypertensive rats (SHR), various derivatives demonstrated potent antihypertensive effects, with some compounds selected for further evaluation in renal hypertensive dog models .
Therapeutic Applications
The compound and its derivatives have shown promise in several therapeutic areas:
Anti-inflammatory Agents
Recent research highlights the anti-inflammatory properties of pyrimidine derivatives, including those related to 5-amino-pyrimidine-2-carboxylic acid. Compounds derived from this structure have been found to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
| Compound | IC50 (μmol) | Activity Description |
|---|---|---|
| Compound 5 | 0.04 ± 0.09 | Potent COX-2 inhibitor |
| Compound 6 | 0.04 ± 0.02 | Similar activity to celecoxib |
These findings suggest that modifications to the pyrimidine core can enhance anti-inflammatory activity .
Cancer Therapy
Pyrimidine compounds have been implicated in cancer treatment due to their ability to inhibit protein kinases involved in tumorigenesis. Specifically, inhibitors targeting TBK1 (TANK-binding kinase 1) have shown efficacy against certain cancers, including HER2-positive breast cancer and non-small cell lung cancer (NSCLC) .
Case Studies
Several studies illustrate the applications of this compound in drug development:
Case Study: Antihypertensive Derivatives
A series of substituted pyrimidines were synthesized and evaluated for their antihypertensive effects in SHR models. Optimization led to the identification of several lead compounds with significant blood pressure-lowering effects .
Case Study: Anti-inflammatory Activity
Research demonstrated that specific pyrimidine derivatives exhibited strong inhibition of COX enzymes, suggesting potential as anti-inflammatory agents comparable to existing drugs like indomethacin .
Mechanism of Action
The mechanism of action of 5-Amino-pyrimidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Physicochemical Properties
The substituents on the pyrimidine ring critically influence solubility, stability, and biological activity. Key comparisons include:
Key Observations :
- The amino group in 5-amino-pyrimidine-2-carboxylic acid hydrochloride enhances water solubility compared to chlorinated analogs (e.g., 5-chloropyrimidine-4-carboxylic acid) .
- Carboxylic acid positioning (e.g., at position 2 vs.
Acid Stability
- Nicardipine Hydrochloride (a dihydropyridine derivative) demonstrates high acid stability due to its hydrochloride salt form, a trait shared by this compound, which likely stabilizes under gastric conditions .
- Yohimbine Hydrochloride (a yohimban alkaloid) shows pH-dependent solubility, contrasting with pyrimidine-based hydrochlorides that maintain solubility across broader pH ranges .

Inhibitory Potential
- LY2409881 Hydrochloride (a pyrimidine-thiophene hybrid) inhibits kinases via its bulky substituents (e.g., piperazine), whereas this compound’s simpler structure may favor binding to smaller enzymatic pockets .
Biological Activity
5-Amino-pyrimidine-2-carboxylic acid hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its amino and carboxylic acid functional groups, has been investigated for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- Chemical Formula : C₅H₆ClN₃O₂
- CAS Number : 1965309-83-4
- Appearance : Yellow solid
- Solubility : Soluble in water due to the hydrochloride salt form, enhancing its bioavailability.
The unique structural features of this compound contribute to its biological activity, particularly through interactions with various biochemical pathways.
The primary mechanism of action involves the inhibition of key inflammatory mediators:
- Targets : Prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leukotrienes, and interleukins.
Mode of Action
The compound inhibits the expression and activity of these mediators, disrupting inflammatory pathways and leading to a reduction in inflammation. This has significant implications for conditions characterized by chronic inflammation.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to lower the production of inflammatory cytokines and mediators in various in vitro studies.
| Study | Method | Findings |
|---|---|---|
| In vitro assay | Reduced TNF-α levels by 50% at 10 µM concentration. | |
| Cell culture | Inhibited iNOS expression significantly in LPS-stimulated macrophages. |
Anticancer Properties
The compound has also been explored for its anticancer potential. It acts as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| MCF-7 | 9.46 | Better than standard drug 5-Fluorouracil (17.02 µM). | |
| HeLa | 12.91 | Induced apoptosis via caspase activation. |
Case Studies
- Case Study on Inflammation : A study conducted on carrageenan-induced paw edema in rats demonstrated that treatment with this compound led to a significant reduction in edema compared to control groups, indicating its effectiveness as an anti-inflammatory agent.
- Cancer Treatment Exploration : In a recent study focusing on ERK5 inhibition for cancer therapy, derivatives of this compound were shown to selectively inhibit tumor cell proliferation while sparing normal cells, highlighting its therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-pyrimidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:
- Amination : Introduction of the amino group at the 5-position using ammonia or amine sources under controlled pH and temperature (e.g., 60–80°C in aqueous or polar aprotic solvents) .
- Carboxylation : Formation of the carboxylic acid group via hydrolysis of nitrile intermediates or direct carboxylation using CO₂ under catalytic conditions .
- Hydrochloride Salt Formation : Reaction of the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .
- Optimization : Yield and purity depend on stoichiometry, solvent choice (e.g., DMF vs. THF), and reaction time. Impurities like unreacted intermediates or over-oxidized byproducts are common and require purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (DMSO-d₆) shows characteristic peaks: amino protons (~6.5–7.0 ppm, broad), pyrimidine ring protons (8.0–8.5 ppm), and carboxylic acid protons (12–13 ppm, if unprotonated). C NMR confirms the carboxylate carbon at ~165–170 ppm .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), COOH (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode detects the [M+H]⁺ ion, with fragmentation patterns confirming the pyrimidine backbone .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodology :
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Hydrochloride salts generally degrade above 200°C but may absorb moisture at lower temperatures .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines). Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodology :
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Variables : Yield, purity (HPLC area%), and particle size (for salt formation).
- Approach : Use a Central Composite Design (CCD) or Box-Behnken model to identify interactions between variables. For example, higher temperatures may reduce reaction time but increase byproduct formation .
Q. What computational tools can predict reaction pathways or intermediates for modifying this compound?
- Methodology :
- Quantum Chemistry : DFT calculations (e.g., Gaussian, ORCA) model transition states and energy barriers for amination or carboxylation steps.
- Reaction Path Search : Tools like GRRM or AFIR explore potential intermediates, such as zwitterionic forms during salt formation .
- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration).
- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may explain variability .
- Structural Analogs : Compare activity with derivatives (e.g., 5-chloro or methyl-substituted analogs) to isolate structure-activity relationships .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Batch vs. Continuous Flow : Continuous flow reactors improve heat/mass transfer for exothermic amination steps, reducing hotspots and byproducts .
- Purification : Replace column chromatography with antisolvent crystallization (e.g., adding hexane to ethanol) for cost-effective scaling .
- Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (e.g., HPLC-MS identification of ≤0.15% unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

